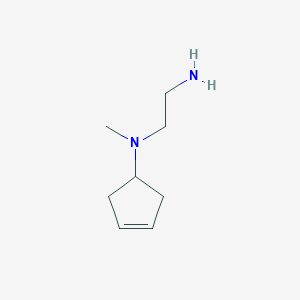
N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine is an organic compound characterized by the presence of a cyclopentene ring and a diamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine typically involves the reaction of cyclopent-3-en-1-ylmethanol with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopent-3-en-1-ylmethanol derivatives, while reduction may produce cyclopent-3-en-1-ylmethane derivatives .
Aplicaciones Científicas De Investigación
N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine include:
- Cyclopent-3-en-1-ylmethanol
- Cyclopent-3-en-1-ylmethanesulfonate
- 1-(Cyclopent-3-en-1-yl)piperazine
Uniqueness
This compound is unique due to its specific combination of a cyclopentene ring and a diamine functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
N'-cyclopent-3-en-1-yl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C8H16N2/c1-10(7-6-9)8-4-2-3-5-8/h2-3,8H,4-7,9H2,1H3 |
Clave InChI |
WZSJHZDKLFAAKT-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN)C1CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)







![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)

